Dihydro Capsaicin-d3

概要

説明

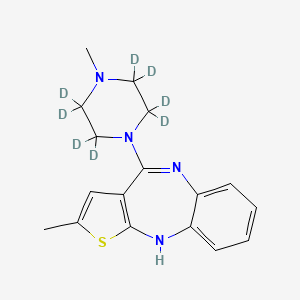

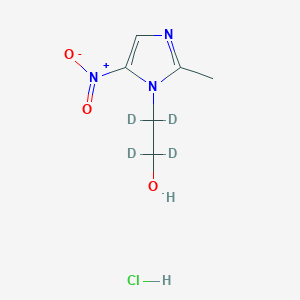

Dihydro Capsaicin-d3 is the labelled analogue of Dihydro Capsaicin, which is an analog of Capsaicin, a VR1 vaniloid receptor agonist . It is a white solid and is categorized under Stable Isotope Labelled Compounds .

Synthesis Analysis

Capsaicinoids are synthesized by the condensation of vanillylamine (derived from phenylalanine) with a branched-chain fatty acid (from valine or leucine precursors) . The extraction of capsaicinoids can be made in many ways, with different types of organic solvents, but the yield varies with peppers variety and the conditions of extraction processing .Molecular Structure Analysis

The molecular formula of Dihydro Capsaicin-d3 is C18H26D3NO3 . The solid-state chemical shifts differ from their solution counterparts; remarkable differences occur for carbons C2′, C6′ and C7′ linked to C1′ in Dihydro Capsaicin-d3 .Chemical Reactions Analysis

The level of capsaicinoids in the Capsicum fruits can be quantified by organoleptic, spectrophotometry, thin-layer chromatography, gas chromatography, and high-performance liquid chromatography methods .Physical And Chemical Properties Analysis

Dihydro Capsaicin-d3 is a white crystalline solid . It is soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) .科学的研究の応用

Structural Studies

Dihydrocapsaicin-d3 has been used in structural studies of capsaicinoids . These studies involve the use of cross polarization (CP) magic angle spinning (MAS) solid state 13 C and 15 N NMR spectra . The solid state chemical shifts differ from their solution counterparts . This research helps in understanding the solid state conformations of capsaicinoids .

Pharmacological Activity

Capsaicinoids, including Dihydrocapsaicin-d3, are alkaloid type capsaicin analogs with prospective pharmacological activity . They have been found as a component of analgesic drugs or pepper spray . They are also used in pain-killer cream and patches .

Treatment of Respiratory Conditions

Capsaicinoids like Dihydrocapsaicin-d3 have been used in therapeutic applications to treat conditions of the respiratory system . The modes of delivery include intranasal application (nasal spray, soaked pads, solution), inhalation, ingestion, and aural ointment .

Treatment of Non-allergic Rhinitis

Dihydrocapsaicin-d3 has been investigated for the treatment of non-allergic rhinitis . The studies reported positive effects of capsaicin on clinical outcomes for rhinitis .

Treatment of Nasal Polyposis

Research has been conducted on the use of Dihydrocapsaicin-d3 for the treatment of nasal polyposis . The studies reported positive effects of capsaicin on clinical outcomes for nasal polyposis .

Treatment of Allergic Rhinitis

Dihydrocapsaicin-d3 has also been investigated for the treatment of allergic rhinitis . The studies reported positive effects of capsaicin on clinical outcomes for allergic rhinitis .

Treatment of Unexplained Chronic Cough

Research has been conducted on the use of Dihydrocapsaicin-d3 for the treatment of unexplained chronic cough . The studies reported positive effects of capsaicin on clinical outcomes for chronic cough .

Prevention of Aspiration Pneumonia

Dihydrocapsaicin-d3 has been investigated for the prevention of aspiration pneumonia . The studies reported positive effects of capsaicin on clinical outcomes for pneumonia .

作用機序

Target of Action

Dihydro Capsaicin-d3, also known as Dihydrocapsaicin-d3, is a capsaicinoid and an analog of capsaicin . Its primary target is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a receptor that is mainly expressed in sensory neurons and plays a crucial role in pain perception, heat sensation, and inflammation .

Mode of Action

Dihydro Capsaicin-d3 acts as a potent and selective agonist for the TRPV1 receptor . By binding to this receptor, it triggers a series of biochemical reactions. It has been found

Safety and Hazards

Dihydro Capsaicin-d3 is a chemical that needs to be handled properly and safe operating procedures followed. It is irritating and toxic and may cause irritation to the eyes, skin, and respiratory system . It is also classified as fatal if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

特性

IUPAC Name |

N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQPQKLURWNAAH-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Dihydrocapsaicin-d3 used in the analysis of capsaicinoids in vegetable oils?

A: Dihydrocapsaicin-d3 serves as an internal standard in the analytical method described in the research paper []. Internal standards are compounds structurally similar to the target analytes (in this case, capsaicinoids like capsaicin and dihydrocapsaicin) but are isotopically labeled. This means they have nearly identical chemical behavior but differ in mass due to the presence of heavier isotopes (deuterium in this case).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

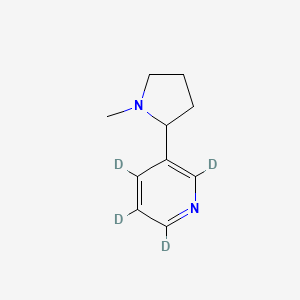

![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)